molecular formula C11H16O4S B1145943 (R)-2-Hydroxybutyl tosylate CAS No. 143693-24-7

(R)-2-Hydroxybutyl tosylate

Cat. No. B1145943
M. Wt: 244.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Hydroxybutyl tosylate” is a chemical compound that involves the tosylate group. Tosylate is a good leaving group, which is often used in substitution and elimination reactions . It is derived from the conversion of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) .


Synthesis Analysis

The synthesis of “®-2-Hydroxybutyl tosylate” can be achieved through an SN2 reaction. An example of this is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .


Chemical Reactions Analysis

Tosylates, including “®-2-Hydroxybutyl tosylate”, are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . They are often used in substitution and elimination reactions .

Scientific Research Applications

  • Enzyme-mediated Enantioselective Hydrolysis : Matsumoto et al. (2018) demonstrated the enzymatic hydrolysis of 1,2-diol monotosylate derivatives, including those similar to (R)-2-Hydroxybutyl tosylate, to produce optically active compounds. This method was applied in synthesizing enantiomerically pure (R)-massoialactone, a natural coconut flavor, from racemic derivatives (Matsumoto et al., 2018).

  • Asymmetric Tosylation : Onomura et al. (2007) explored the kinetic resolution of 2-hydroxyalkanamides by tosylation using a chiral copper catalyst. This method achieved high enantioselectivity, transforming the tosylated product into optically active α-amino acid derivatives (Onomura et al., 2007).

  • Synthesis of CNS Drugs : Caro et al. (2003) reported on the preparation of (R)-(−)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, which are key intermediates in synthesizing new central nervous system (CNS) drugs (Caro et al., 2003).

  • Production of (R)-2-Hydroxybutyric Acid : Gao et al. (2012) investigated the use of Gluconobacter oxydans for the production of (R)-2-Hydroxybutyric acid, a significant building block for antitumor antibiotics and biodegradable poly(2-hydroxybutyric acid), from 1,2-butanediol (Gao et al., 2012).

  • Polyester Copolymers Synthesis : Impallomeni et al. (2002) synthesized copolymers of (R)-3-hydroxybutyric acid and epsilon-caprolactone by transesterification, using homopolymers in the presence of 4-toluenesulfonic acid. These copolymers have applications in biodegradable materials (Impallomeni et al., 2002).

  • Optical Separation of 3-Hydroxy-4-(tosyloxy)butanenitrile : Kamal et al. (2007) discussed the lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, both of which have pharmaceutical significance (Kamal et al., 2007).

Safety And Hazards

While specific safety data for “®-2-Hydroxybutyl tosylate” was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOURZMHXZMJW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxybutyl tosylate

Citations

For This Compound
1
Citations
K Matsumoto, K Oohana, M Hashimoto, K Usuda… - Tetrahedron, 2018 - Elsevier
We have succeeded in the easy preparation of optically active 1,2-diol monotosylates bearing an unsaturated substituent via enzymatic hydrolysis. Lipase PS quickly catalyzes the …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.